
3-Chloro-4-(cyclopropylmethyl)phenylboronic Acid Pinacol Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MFCD18733150 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its potential applications in chemistry, biology, medicine, and industry. Understanding its synthesis, reactions, and applications can provide valuable insights into its utility and potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18733150 involves specific reaction conditions and reagents. The preparation method is designed to ensure high yield and purity of the compound. The synthetic route typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the synthesis process.
Industrial Production Methods
Industrial production of MFCD18733150 requires scalable and cost-effective methods. The preparation method used in industrial settings is designed to be simple and easy to implement, making it suitable for large-scale production. The crystal form of the compound, such as methanesulfonate crystal form, is often preferred due to its good solubility and stability, which facilitates the preparation and storage of pharmaceutical preparations .
Analyse Des Réactions Chimiques
Types of Reactions
MFCD18733150 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD18733150 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation efficiently.
Major Products Formed
The major products formed from the reactions of MFCD18733150 depend on the specific reaction conditions and reagents used. These products can include derivatives with modified functional groups, which can further enhance the compound’s properties and applications.
Applications De Recherche Scientifique
MFCD18733150 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: It is used as a reagent in organic synthesis, enabling the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and pathways.
Medicine: MFCD18733150 is explored for its therapeutic potential, particularly in the development of new drugs and treatments.
Mécanisme D'action
The mechanism of action of MFCD18733150 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
MFCD18733150 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable structures or functional groups, such as triazolo ring compounds and methanesulfonate derivatives .
Uniqueness
The uniqueness of MFCD18733150 lies in its specific chemical structure and properties, which differentiate it from other similar compounds.
Conclusion
MFCD18733150 is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique properties, synthesis methods, and applications make it a valuable subject of study for researchers and scientists. Understanding its chemical reactions, mechanism of action, and comparison with similar compounds can provide valuable insights into its utility and potential.
Propriétés
Formule moléculaire |
C16H22BClO2 |
|---|---|
Poids moléculaire |
292.6 g/mol |
Nom IUPAC |
2-[3-chloro-4-(cyclopropylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BClO2/c1-15(2)16(3,4)20-17(19-15)13-8-7-12(14(18)10-13)9-11-5-6-11/h7-8,10-11H,5-6,9H2,1-4H3 |
Clé InChI |
ZOIBOIYOTONKOR-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC3CC3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



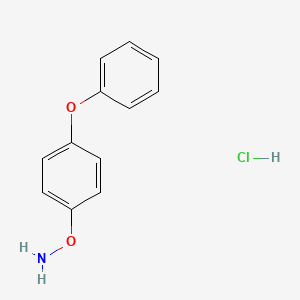
![2-Oxo-3-[3-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B13702478.png)

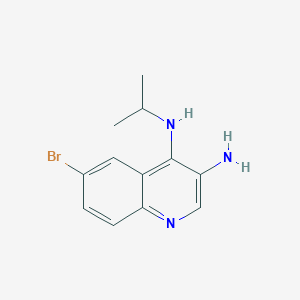
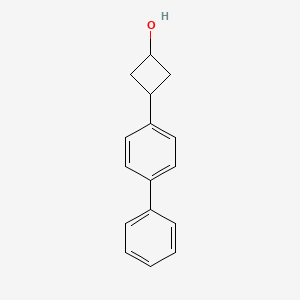
![Methyl (R)-1-[3-(Boc-amino)-4-(phenylthio)butyl]piperidine-4-carboxylate Oxalate](/img/structure/B13702515.png)
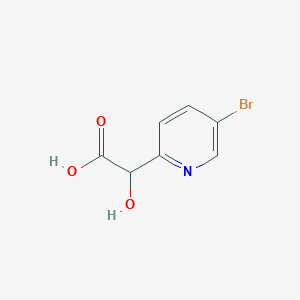
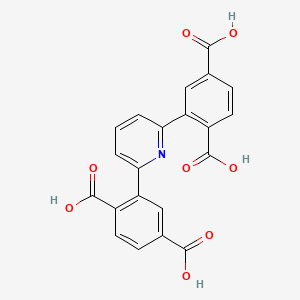
![4-Chloro-2,6-dimethoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13702540.png)




